molecular formula C13H17NO5 B554339 (2S,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate CAS No. 57224-63-2

(2S,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate

Cat. No. B554339
CAS RN: 57224-63-2
M. Wt: 267.28 g/mol
InChI Key: LPBSHGLDBQBSPI-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate” is a chemical compound with the molecular formula C13H17NO5 . It’s a compound that can be found in various chemical databases and is used for various purposes .

Scientific Research Applications

X-Ray Structure Analysis

(2S,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate's structure has been crucial in understanding the stereochemistry of amino acids like bestatin. X-ray crystallographic analysis of its derivative has provided insights into the configuration of amino-hydroxy acids, which are significant in the development of various pharmaceuticals (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).

Synthesis of Novel Compounds

This compound plays a role in synthesizing novel chemical entities, such as 2H-azirin-3-amines, which are valuable in peptide synthesis. Its ability to act as a building block for complex molecules showcases its versatility in synthetic chemistry (Breitenmoser, Hirt, Luykx, & Heimgartner, 2001).

Role in Diastereoselective Reactions

The compound has been used in the diastereoselective reduction of β-keto carbonyl compounds, illustrating its importance in producing stereochemically pure pharmaceutical intermediates (Shimoda, Kubota, Hamada, & Hamada, 2006).

Application in Drug Synthesis

It serves as a versatile intermediate in synthesizing β-lactam antibiotics, demonstrating its significant role in developing crucial medicinal compounds (Mashima, Matsumura, Kusano, Kumobayashi, Sayo, Hori, Ishizaki, Akutagawa, & Takaya, 1991).

Contribution to Total Synthesis Projects

This chemical has been used in the total synthesis of various complex molecules, highlighting its utility in advanced organic synthesis and medicinal chemistry projects (Gaucher, Ollivier, Marguerite, Paugam, & Salaün, 1994).

Safety And Hazards

The safety and hazards associated with “(2S,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate” would be detailed in its Material Safety Data Sheet (MSDS). This would include information on its toxicity, handling precautions, and disposal methods .

properties

IUPAC Name

methyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZWAOJFQFYYIX-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.